6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate is a complex organic compound notable for its intricate structure and potential applications in medicinal chemistry. The compound features a cycloheptafuran ring fused with a benzodioxole moiety, contributing to its unique chemical properties. The molecular formula of this compound is C25H21BrO6, and it has an approximate molecular weight of 485.34 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug discovery and development.
This compound can be classified under organic compounds with potential pharmacological applications. It is synthesized through multi-step organic reactions that involve several intermediates. The compound's classification as a benzodioxole derivative places it in a category of compounds that often exhibit diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate typically involves the following steps:
This synthetic route may require specific reagents such as organometallic catalysts and protecting groups to enhance yields and selectivity.
The molecular structure of 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate can be represented by the following structural data:
Property | Data |
---|---|
Molecular Formula | C25H21BrO6 |
Molecular Weight | 485.34 g/mol |
IUPAC Name | 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate |
InChI | InChI=1S/C25H21BrO6/c1-13(2)15(17)19(26)12(20)9(16)8(14)24(23)22(25)10(18)11(27)28/h9-11,13H,12H2,1-8H3 |
Canonical SMILES | CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC4=C(C=C3)OCO4)OC(=O)c5ccc(cc5Br)C |
This structure illustrates the compound's unique arrangement of functional groups which may influence its biological activity.
6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate can undergo various chemical reactions:
These reactions are crucial for developing derivatives with enhanced biological activities or different properties.
The mechanism of action for 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate is primarily based on its interactions with biological macromolecules. It may modulate enzyme activity or disrupt cellular processes by binding to specific receptors or enzymes. This interaction could lead to alterations in signal transduction pathways or inhibition of target enzymes, suggesting potential therapeutic applications.
The physical and chemical properties of this compound are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
These properties indicate that the compound may be suitable for various applications in research and industry.
6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate has several potential applications:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9